molecular formula C10H15ClN2 B13493048 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride

2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride

Katalognummer: B13493048
Molekulargewicht: 198.69 g/mol
InChI-Schlüssel: ZLNZMGZOAMVHOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that combines a cyclopropyl group and a pyridinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride typically involves the reaction of cyclopropylamine with pyridine derivatives under controlled conditions. One common method involves the use of 2-cyclopropyl-1-(pyridin-3-yl)ethan-1-one as a precursor, which is then reduced to the amine form using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific structural configuration, which may result in distinct chemical and biological properties. For example, the position of the pyridinyl group can influence the compound’s reactivity and interaction with biological targets .

Eigenschaften

Molekularformel

C10H15ClN2

Molekulargewicht

198.69 g/mol

IUPAC-Name

2-cyclopropyl-1-pyridin-3-ylethanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c11-10(6-8-3-4-8)9-2-1-5-12-7-9;/h1-2,5,7-8,10H,3-4,6,11H2;1H

InChI-Schlüssel

ZLNZMGZOAMVHOH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CC(C2=CN=CC=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.